Lipophilicity & Polar Surface Area vs. 4-Fluorophenyl Analog
Compared to its closest commercial analog, 1-(4-fluorophenyl)-4-(3-furylmethyl)piperazine, 1-(3-furylmethyl)-4-phenylpiperazine lacks the electron‐withdrawing para‐fluoro substituent, resulting in a calculated LogP reduction from 2.80 to an estimated ~2.3–2.5 . Its topological polar surface area (tPSA) remains identical at 19.6 Ų because the substitution pattern does not alter the heteroatom count . The lower lipophilicity is expected to improve aqueous solubility and reduce non‐specific protein binding, while preserving the same tPSA maintains equivalent passive membrane permeability potential [1].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Estimated LogP: 2.3–2.5 (in silico prediction; experimental data not located in public literature) |
| Comparator Or Baseline | 1-(4-fluorophenyl)-4-(3-furylmethyl)piperazine (Hit2Lead SC-5257327): LogP = 2.80 |
| Quantified Difference | ΔLogP ≈ −0.3 to −0.5 (target compound less lipophilic) |
| Conditions | Computed LogP; no experimental shake‐flask data available for the target compound. Comparator LogP from ChemBridge datasheet. |
Why This Matters
Lower LogP generally correlates with improved aqueous solubility and a reduced risk of non-specific tissue accumulation, which can be critical for in vitro assay performance and early in vivo pharmacokinetic profiling.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi: 10.1517/17460441003605098. (General principle for LogP impact on solubility and protein binding.) View Source
